molecular formula C7H5BrN2 B1270737 4-Amino-3-bromobenzonitrile CAS No. 50397-74-5

4-Amino-3-bromobenzonitrile

Cat. No. B1270737
CAS RN: 50397-74-5
M. Wt: 197.03 g/mol
InChI Key: POESQIHWIIWNJL-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzonitrile, also known as 2-Bromo-4-cyanoaniline, is an organic compound containing a bromine atom, a cyano group, and an amino group attached to a benzene ring . It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

4-Amino-3-bromobenzonitrile can be synthesized by various methods. One of the most common methods involves the reaction of 3-bromobenzonitrile with sodium amide in liquid ammonia, followed by the addition of aniline .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-bromobenzonitrile is C7H5BrN2 and it has a molecular weight of 197.03 g/mol . The SMILES string representation is Nc1ccc (cc1Br)C#N .


Physical And Chemical Properties Analysis

4-Amino-3-bromobenzonitrile appears as a solid at 20 degrees Celsius . It has a melting point of 106-110 °C . It is soluble in organic solvents such as methanol, but insoluble in water .

Scientific Research Applications

Dye Manufacturing

In the field of dye manufacturing, 4-Amino-3-bromobenzonitrile serves as a starting material for the synthesis of complex dyes. These dyes can be designed to exhibit specific properties such as lightfastness, resistance to various chemicals, and color stability, making them suitable for industrial applications, including textiles and inks .

Biological Imaging

The compound is utilized in the synthesis of fluorescent dyes for biological imaging. By reacting with substituted anilines, it forms fluorescent compounds with high quantum yields. These dyes are valuable in bioimaging applications, allowing researchers to visualize cellular processes and molecular interactions with high specificity and sensitivity .

Sensing Technologies

4-Amino-3-bromobenzonitrile: contributes to the development of advanced sensing technologies. The fluorescent compounds derived from it can be used in sensors to detect environmental pollutants or to monitor biological markers. These sensors offer high selectivity and can operate under various conditions, making them useful for both environmental monitoring and medical diagnostics .

Safety And Hazards

4-Amino-3-bromobenzonitrile is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing .

properties

IUPAC Name

4-amino-3-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POESQIHWIIWNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363931
Record name 4-Amino-3-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromobenzonitrile

CAS RN

50397-74-5
Record name 4-Amino-3-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-bromobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared from 4-aminobenzonitrile (2.04 g, 17.2 mmol) and NBS (3.07 g, 17.2 mmol) according to the procedure in Example 16, step (b) (2.53 g, 75%). Mass Spectrum (ESI, m/z): Calcd. for C7H5BrN2, 196.9 (M+H), found 196.7.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4-Amino-3-bromobenzonitrile contribute to its coordination with silver(I) and the formation of the complex?

A: 4-Amino-3-bromobenzonitrile (L3 in the paper) acts as a ligand, donating electrons to the silver(I) ion to form a coordinate covalent bond. The nitrogen atoms in both the amino (-NH2) and cyano (-CN) groups possess lone pairs of electrons. These electron pairs can interact with the vacant orbitals of the silver(I) ion, leading to the formation of a coordination complex. In the specific case of complex 3 described in the paper, each silver(I) ion is four-coordinate, bonding with three molecules of L3 []. The bromine substituent, while not directly involved in the coordination, can influence the electronic properties of the ligand and thus indirectly affect the stability and geometry of the complex.

Q2: Does the research paper provide any insights into the antibacterial activity of the silver(I) complex containing 4-Amino-3-bromobenzonitrile compared to other similar complexes?

A: While the paper does not directly compare the antibacterial activity of the complex containing 4-Amino-3-bromobenzonitrile (, 3) with other synthesized complexes, it highlights that the complex with 4-amino-3-chlorobenzonitrile (2) exhibited the most potent antibacterial activity among the tested compounds, even rivaling chloramphenicol []. This suggests that the halogen substituent on the benzene ring might play a role in the overall antibacterial efficacy of the silver(I) complexes. Further research is needed to elucidate the structure-activity relationship and determine the specific contribution of each substituent.

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